Bienvenue dans la boutique en ligne BenchChem!

preQ1 Dihydrochloride

Riboswitch RNA-ligand interaction Gene regulation

Researchers studying PreQ1 riboswitch mechanisms frequently encounter inconsistent binding data when forced to use lower-affinity analogs such as preQ0. preQ1 Dihydrochloride resolves this challenge with a Kd of 2.1 ± 0.3 nM-a 17-fold tighter interaction than preQ0 (Kd 35.1 ± 6.1 nM)-delivering reproducible results across X-ray crystallography, SPR, NMR, and in-line probing workflows. • 17-fold higher riboswitch affinity (Kd 2.1 nM) vs. preQ0 for unambiguous conformational studies • Kinetically preferred substrate for bacterial Tgt; essential for accurate enzyme assays and inhibitor screening • Enables clear discrimination of bacterial vs. eukaryotic tRNA modification in co-culture systems Supplied as a rigorously characterized dihydrochloride salt with full analytical documentation. Ready for immediate dispatch to support your gene regulation and antibacterial discovery programs.

Molecular Formula C7H11Cl2N5O
Molecular Weight 252.10
CAS No. 1340875-03-7
Cat. No. B1150385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepreQ1 Dihydrochloride
CAS1340875-03-7
SynonymsPRMT3-IN-1;  1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-cyclohexenylethyl)urea
Molecular FormulaC7H11Cl2N5O
Molecular Weight252.10
Structural Identifiers
SMILESC1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl
InChIInChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H
InChIKeyWUMBRQKOLVTYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

preQ1 Dihydrochloride: Riboswitch Ligand & Queuosine Precursor


preQ1 Dihydrochloride (syn. 7-aminomethyl-7-deazaguanine dihydrochloride) is a chemically modified, guanine-derived nucleobase that functions as the natural high-affinity ligand for the PreQ1 riboswitch and serves as a direct biosynthetic precursor to the hypermodified tRNA nucleoside queuosine [1]. This compound is a critical tool in molecular biology and antibacterial research due to its role in regulating gene expression at the RNA level and its unique position in bacterial metabolism [2]. Note: While some vendors list CAS 1340875-03-7, the primary and most widely recognized identifier for this compound is CAS 86694-45-3, which corresponds to its dihydrochloride salt form.

PreQ1 riboswitch high-affinity ligand
tRNA queuosine biosynthesis precursor
RNA-level gene regulation probe
Bacterial metabolism research tool

Why preQ1 Dihydrochloride Cannot Be Substituted


Generic substitution of preQ1 dihydrochloride with its closest structural or metabolic analogs, such as preQ0 or queuine, is scientifically invalid due to quantifiable differences in riboswitch binding affinity, enzyme substrate specificity, and cellular function. PreQ1 exhibits an apparent dissociation constant (Kd) of 2.1 ± 0.3 nM for the PreQ1 riboswitch, a value nearly 17-fold lower (i.e., higher affinity) than that of its immediate precursor, preQ0 (35.1 ± 6.1 nM), demonstrating a distinct and non-interchangeable interaction [1]. Furthermore, bacterial tRNA-guanine transglycosylase (Tgt) displays a strong catalytic preference for preQ1 over preQ0, and eukaryotic Tgt shows a clear preference for queuine over preQ1, confirming that these analogs are not functionally redundant across different biological systems [2].

PreQ0 exhibits markedly lower riboswitch affinity; may not recapitulate natural regulatory response.
PreQ0 shows reduced catalytic turnover by bacterial Tgt; may yield inefficient tRNA modification.
Queuine is the mammalian Tgt substrate; may not support bacterial-specific pathway studies.
Alkylated preQ1 analogs may lose binding affinity; minor modifications can abolish interaction.

Quantitative Evidence Differentiating preQ1 from Analogs


Riboswitch Binding Affinity vs. PreQ0

In a direct head-to-head comparison using surface plasmon resonance (SPR) with the PreQ1 riboswitch aptamer from Thermoanaerobacter tengcongensis, preQ1 dihydrochloride demonstrated an apparent dissociation constant (Kd) of 2.1 ± 0.3 nM. This represents a 16.7-fold higher affinity compared to its immediate biosynthetic precursor, preQ0, which exhibited a Kd of 35.1 ± 6.1 nM under identical conditions [1].

Binding Affinity (Kd)
Head-to-head
2.1 ± 0.3 nM
Supports high-affinity ligand selection for riboswitch studies
vs preQ0: 35.1 ± 6.1 nM (16.7-fold difference)
Riboswitch RNA-ligand interaction Gene regulation

Catalytic Efficiency in tRNA Modification vs. PreQ0

In a kinetic study of Zymomonas mobilis tRNA-guanine transglycosylase (Tgt), selectivity for preQ1 over preQ0 was not based on binding affinity (KM) but on a significantly higher turnover rate (kcat). This results in a higher catalytic efficiency (kcat/KM) for preQ1, confirming it is the preferred substrate for the bacterial enzyme that incorporates the base into tRNA [1]. This contrasts with the enzyme's behavior toward guanine and preQ0, which share a similar binding pocket conformation.

Catalytic Efficiency
Head-to-head
preQ1: Higher kcat/KM
preQ0: Lower kcat/KM
Supports kinetically preferred substrate interpretation
Turnover rate drives selectivity
tRNA modification Enzyme kinetics Queuosine biosynthesis

Substrate Preference Across Phylogeny vs. Queuine

A comparative analysis of bacterial and mammalian tRNA-guanine transglycosylases (TGTs) reveals a clear phylogenetic division in substrate preference. PreQ1 dihydrochloride is the preferred substrate for bacterial TGT, whereas queuine is the preferred substrate for mammalian TGT [1]. This differential specificity is critical for designing experiments that aim to study bacterial-specific processes or to differentiate between bacterial and eukaryotic tRNA modification pathways.

Substrate Preference
Class-level
Bacterial Tgt: preQ1
Mammalian Tgt: queuine
Supports bacterial-specific pathway modeling
Phylogenetic division in substrate specificity
tRNA modification Substrate specificity Eukaryotic vs. bacterial

Impact of Alkylation on Riboswitch Binding

A systematic structure-activity relationship (SAR) study of preQ1 analogs revealed that chemical modifications at the 7-aminomethyl position drastically impact riboswitch binding. Alkylation at this position led to decreases in binding affinity ranging from 20-fold to 1,000-fold compared to the unmodified preQ1 molecule [1]. This demonstrates the extreme sensitivity of the riboswitch's binding pocket to steric and electronic perturbations around the key 7-aminomethyl group.

Alkylation Effect on Binding
Class-level
20- to 1,000-fold decrease
Supports use of unmodified preQ1 scaffold
SAR sensitivity at 7-aminomethyl group
Structure-activity relationship Riboswitch Chemical probe

Key Application Scenarios for preQ1 Dihydrochloride


Riboswitch Structure and Function Studies

Due to its 17-fold higher binding affinity (Kd = 2.1 nM) compared to preQ0, preQ1 dihydrochloride is the essential ligand for accurately studying the conformational changes and regulatory mechanisms of PreQ1 riboswitches in vitro using techniques such as X-ray crystallography, NMR, SPR, and in-line probing [1].

tRNA-Guanine Transglycosylase Activity Assays

As the kinetically preferred substrate for bacterial Tgt, preQ1 dihydrochloride is required for robust and physiologically relevant in vitro assays of this enzyme. Its use, as opposed to preQ0 or queuine, is critical for accurately measuring Tgt activity and for screening potential inhibitors of bacterial queuosine biosynthesis [1].

Chemical Probe Development for Riboswitches

The quantitative SAR data showing that modifications to the 7-aminomethyl group of preQ1 can reduce affinity by up to 1,000-fold makes the unmodified preQ1 dihydrochloride the essential starting material and control compound for designing and validating new synthetic ligands or covalent probes targeting the PreQ1 riboswitch [1].

Bacterial vs. Mammalian tRNA Modification Pathways

The established phylogenetic difference in substrate preference—preQ1 for bacterial Tgt, queuine for mammalian Tgt—makes preQ1 dihydrochloride a critical reagent for experiments designed to distinguish bacterial-specific tRNA modification from eukaryotic processes in mixed or co-culture systems [1].

Application
Selection Property
Validation Focus
Riboswitch structural studies
High-affinity PreQ1 riboswitch ligand
Conformational change characterization
Bacterial Tgt enzyme assays
Kinetic substrate preference for preQ1
Queuosine biosynthesis pathway fidelity
Riboswitch chemical probe design
Unmodified preQ1 scaffold control
SAR binding affinity validation
Bacterial-mammalian tRNA modification differentiation
Substrate specificity differentiation
Pathway-specific enzyme selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for preQ1 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.